Cas no 36266-40-7 (3,4,5-Trimethoxyphenyl-methyl Carbinol)

3,4,5-Trimethoxyphenyl-methyl Carbinol is a versatile intermediate in organic synthesis, characterized by its trimethoxy-substituted phenyl ring and carbinol functional group. This compound is particularly valuable in pharmaceutical and fine chemical applications due to its reactivity and structural features, which facilitate further derivatization. The electron-rich aromatic system enhances its utility in electrophilic substitution reactions, while the hydroxymethyl group allows for straightforward functionalization. Its stability under standard conditions and compatibility with various reaction conditions make it a reliable building block for synthesizing complex molecules. Researchers favor this compound for its consistent purity and well-documented synthetic pathways, ensuring reproducibility in experimental and industrial settings.
3,4,5-Trimethoxyphenyl-methyl Carbinol structure
36266-40-7 structure
Product Name:3,4,5-Trimethoxyphenyl-methyl Carbinol
CAS No:36266-40-7
MF:C11H16O4
MW:212.242343902588
CID:323650
PubChem ID:254122
Update Time:2025-10-31

3,4,5-Trimethoxyphenyl-methyl Carbinol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 3,4,5-trimethoxy-a-methyl-
    • 1-(3,4,5-trimethoxyphenyl)ethanol
    • 11-Oxy-3.4.5-trimethoxy-1-aethyl-benzol
    • SCHEMBL8115552
    • DTXSID80291772
    • AKOS009116074
    • NSC-77909
    • Benzenemethanol,3,4,5-trimethoxy-a-methyl-
    • 36266-40-7
    • 3,4,5-Trimethoxyphenylmethyl carbinol
    • 3,4,5-TrimethoxyPhenyl-Methyl Carbinol
    • IONRJSKJWDOGAY-UHFFFAOYSA-N
    • NSC77909
    • NCIOpen2_004665
    • 1-(3,4,5-trimethoxyphenyl) ethanol
    • 3,4,5-Trimethoxyphenyl-methyl Carbinol
    • Inchi: 1S/C11H16O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7,12H,1-4H3
    • InChI Key: IONRJSKJWDOGAY-UHFFFAOYSA-N
    • SMILES: OC(C)C1C=C(C(=C(C=1)OC)OC)OC

Computed Properties

  • Exact Mass: 212.10500
  • Monoisotopic Mass: 212.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 47.9Ų

Experimental Properties

  • PSA: 47.92000
  • LogP: 1.76570

3,4,5-Trimethoxyphenyl-methyl Carbinol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

3,4,5-Trimethoxyphenyl-methyl Carbinol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T900053-10mg
3,4,5-Trimethoxyphenyl-methyl Carbinol
36266-40-7
10mg
$ 50.00 2022-06-02
TRC
T900053-50mg
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50mg
$ 70.00 2022-06-02
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$ 115.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 3,4,5-Trimethoxyphenyl-methyl Carbinol

Comprehensive Overview of 3,4,5-Trimethoxyphenyl-methyl Carbinol (CAS No. 36266-40-7): Properties, Applications, and Industry Insights

3,4,5-Trimethoxyphenyl-methyl Carbinol (CAS No. 36266-40-7) is a specialized organic compound gaining attention in pharmaceutical and fine chemical industries due to its unique structural properties. This trimethoxy-substituted carbinol derivative serves as a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules. Its molecular formula, C11H16O4, features a phenyl ring with three methoxy groups at the 3, 4, and 5 positions, coupled with a hydroxymethyl functional group, enabling diverse chemical modifications.

Recent trends in green chemistry and sustainable synthesis have spurred interest in optimizing production methods for 3,4,5-Trimethoxyphenyl-methyl Carbinol. Researchers are exploring catalytic hydrogenation and enzymatic reduction as eco-friendly alternatives to traditional synthetic routes. The compound's role in chiral synthesis is particularly noteworthy, as it can serve as a building block for optically active pharmaceuticals. Industry reports indicate a growing demand for this intermediate in the development of central nervous system (CNS) drugs and neuroprotective agents, aligning with global healthcare priorities.

The physicochemical properties of CAS 36266-40-7 make it valuable for flavor and fragrance applications. Its aromatic methoxy groups contribute to distinctive olfactory characteristics, with potential uses in premium fragrance compositions. Analytical studies using HPLC and GC-MS have established reliable quality control protocols for this compound, addressing the pharmaceutical industry's need for high-purity intermediates. Stability studies under various temperature and humidity conditions confirm its suitability for long-term storage in controlled environments.

Emerging applications of 3,4,5-Trimethoxyphenyl-methyl carbinol derivatives in material science have been documented in recent patents. The compound's ability to form stable complexes with transition metals has opened possibilities in coordination chemistry and catalyst design. Academic literature highlights its utility in constructing molecular frameworks for advanced materials with tailored electronic properties. These developments position 36266-40-7 as a compound of interest for both academic researchers and industrial chemists exploring novel functional materials.

Quality specifications for pharmaceutical-grade 3,4,5-Trimethoxyphenyl-methyl Carbinol typically require ≥98% purity, with strict limits on residual solvents and heavy metals. Reputable suppliers provide comprehensive certificates of analysis (CoA) including NMR and IR spectroscopy data for verification. The compound's shelf life and storage recommendations (typically 2-3 years at 2-8°C under inert atmosphere) are critical considerations for procurement specialists evaluating supply chain options.

From a regulatory perspective, 3,4,5-Trimethoxyphenyl-methyl Carbinol is not currently classified under restrictive chemical control lists in major markets. However, manufacturers should comply with REACH and GMP standards for production and handling. The compound's safety profile has been documented in material safety data sheets, with standard laboratory precautions recommended during handling. Ongoing toxicological studies continue to refine understanding of its biological interactions, particularly for potential pharmaceutical applications.

The global market for 36266-40-7 reflects broader trends in fine chemicals and custom synthesis. Asia-Pacific regions have shown particular growth in production capacity, while North American and European markets demonstrate strong demand from research institutions and specialty chemical companies. Price fluctuations are influenced by raw material availability for trimethoxybenzene precursors, with supply chain analysts monitoring vanillin and syringaldehyde markets as potential indicators.

Future research directions for 3,4,5-Trimethoxyphenyl-methyl Carbinol include exploration of its structure-activity relationships in medicinal chemistry and development of continuous flow synthesis methods to enhance production efficiency. The compound's potential in asymmetric synthesis and as a chiral auxiliary continues to attract attention from synthetic chemists. As sustainable chemistry practices evolve, biocatalytic routes to this intermediate may emerge as commercially viable alternatives to conventional chemical synthesis.

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